2-Formylisonicotinonitrile: An In-Depth Technical Guide for Researchers and Drug Development Professionals
2-Formylisonicotinonitrile: An In-Depth Technical Guide for Researchers and Drug Development Professionals
Abstract: This technical guide offers a comprehensive examination of 2-Formylisonicotinonitrile, a versatile heterocyclic building block with significant applications in medicinal chemistry and materials science. Designed for researchers, scientists, and drug development professionals, this document provides a deep dive into the compound's core chemical properties, synthesis, reactivity, and safety considerations. By integrating established experimental protocols, mechanistic discussions, and data-driven insights, this guide serves as an authoritative resource to facilitate the strategic and effective use of 2-Formylisonicotinonitrile in advanced research and development projects.
Core Profile and Strategic Importance
2-Formylisonicotinonitrile, systematically named 2-formylpyridine-4-carbonitrile, is a small molecule of significant interest due to the unique interplay of its three key functional groups: a pyridine ring, a formyl group at the 2-position, and a nitrile group at the 4-position. This specific arrangement of an electrophilic aldehyde, an electron-withdrawing and versatile cyano group, and a heterocyclic aromatic ring makes it a highly valuable synthon for the construction of more complex molecular architectures. Its utility is particularly pronounced in the synthesis of novel therapeutic agents and functional materials.
The pyridine core is a well-established scaffold in numerous FDA-approved drugs, and the aldehyde and nitrile functionalities provide convenient handles for a wide array of chemical transformations. This allows for the systematic modification of molecular properties, a crucial aspect of modern drug discovery and materials science.
Physicochemical and Spectroscopic Data
A foundational understanding of the physical and spectroscopic properties of 2-Formylisonicotinonitrile is essential for its proper handling, characterization, and use in chemical reactions.
Table 1: Physicochemical Properties of 2-Formylisonicotinonitrile
| Property | Value | Source(s) |
| Molecular Formula | C₇H₄N₂O | [1] |
| Molecular Weight | 132.12 g/mol | [1] |
| CAS Number | 116308-38-4 | [1] |
| Appearance | Solid | [1] |
| Storage Temperature | Inert atmosphere, 2-8°C | [1] |
| Purity | Typically ≥95-97% | [1] |
Spectroscopic Analysis
Spectroscopic data is critical for confirming the identity and purity of 2-Formylisonicotinonitrile. Below is a summary of expected spectral characteristics based on its structure.
¹H NMR Spectroscopy: The proton NMR spectrum provides information on the hydrogen environments in the molecule. For a 2,4-disubstituted pyridine ring, three distinct aromatic proton signals are expected, in addition to the aldehyde proton. The chemical shifts are influenced by the electron-withdrawing nature of the formyl and cyano groups.
Table 2: Predicted ¹H NMR Chemical Shifts
| Proton | Approximate Chemical Shift (ppm) | Multiplicity |
| Aldehyde (-CHO) | 9.9 - 10.1 | Singlet (s) |
| Pyridine H-6 | 8.8 - 9.0 | Doublet (d) |
| Pyridine H-5 | 7.8 - 8.0 | Doublet (d) |
| Pyridine H-3 | 8.0 - 8.2 | Singlet (s) or small doublet |
Note: Predicted values. Actual shifts can vary based on solvent and experimental conditions.
¹³C NMR Spectroscopy: The carbon NMR spectrum reveals the number of unique carbon environments. 2-Formylisonicotinonitrile has seven carbon atoms, and due to the molecule's asymmetry, seven distinct signals are expected.
Table 3: Predicted ¹³C NMR Chemical Shifts
| Carbon | Approximate Chemical Shift (ppm) | |---|---|---| | Aldehyde (C=O) | 190 - 200 | | Pyridine C-2 | 150 - 155 | | Pyridine C-4 | 135 - 140 | | Pyridine C-6 | 150 - 155 | | Pyridine C-5 | 125 - 130 | | Pyridine C-3 | 120 - 125 | | Nitrile (C≡N) | 115 - 120 |
Note: Predicted values. Actual shifts can vary based on solvent and experimental conditions.
FT-IR Spectroscopy: Infrared spectroscopy is invaluable for identifying the key functional groups present in the molecule.
Table 4: Characteristic FT-IR Absorption Frequencies
| Functional Group | Bond | Characteristic Absorption (cm⁻¹) | Intensity |
| Aromatic C-H | C-H stretch | 3100 - 3000 | Medium |
| Nitrile | C≡N stretch | 2260 - 2220 | Medium |
| Aldehyde | C=O stretch | 1740 - 1690 | Strong |
| Aromatic C=C/C=N | C=C/C=N stretch | 1600 - 1475 | Medium-Weak |
Synthesis and Purification
The most common laboratory synthesis of 2-Formylisonicotinonitrile involves the oxidation of the corresponding alcohol, (4-cyanopyridin-2-yl)methanol. Another viable route is the oxidation of 2-methylisonicotinonitrile.
Experimental Protocol: Oxidation of 2-Methylisonicotinonitrile
This protocol provides a representative method for the synthesis of 2-Formylisonicotinonitrile.
Reaction: Oxidation of 2-methylpyridine to 2-formylpyridine.
Reagents and Equipment:
-
2-Methylpyridine
-
Selenium dioxide (SeO₂)
-
Toluene
-
Round-bottom flask with reflux condenser
-
Heating mantle
-
Stirring apparatus
-
Standard workup and purification equipment (separatory funnel, rotary evaporator, chromatography supplies)
Procedure:
-
In a round-bottom flask equipped with a reflux condenser, dissolve 2-methylpyridine in toluene.
-
Add a stoichiometric amount of selenium dioxide (SeO₂).
-
Heat the mixture to reflux with vigorous stirring.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Filter the mixture to remove solid byproducts.
-
Wash the organic phase with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate.
-
Remove the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield 2-formylpyridine.
Note: This is a general procedure for the oxidation of a methylpyridine. Specific conditions for 2-methylisonicotinonitrile may require optimization.
Chemical Reactivity and Synthetic Utility
The rich chemistry of 2-Formylisonicotinonitrile is dictated by the reactivity of its aldehyde, nitrile, and pyridine functionalities.
Reactions of the Formyl Group
The aldehyde group is a versatile handle for numerous transformations:
-
Reductive Amination: This is a powerful method for introducing amine functionalities. The aldehyde reacts with a primary or secondary amine to form an imine intermediate, which is then reduced in situ by a mild reducing agent such as sodium triacetoxyborohydride or sodium cyanoborohydride to yield the corresponding amine.[2] This reaction is widely used in the synthesis of pharmaceutical compounds.
Diagram 1: Reductive Amination Workflow
Caption: General workflow for the reductive amination of 2-Formylisonicotinonitrile.
-
Wittig Reaction: The Wittig reaction allows for the conversion of the aldehyde to an alkene by reacting it with a phosphorus ylide (Wittig reagent).[3] This provides a reliable method for carbon-carbon double bond formation. The stereochemical outcome (E/Z selectivity) depends on the nature of the ylide used.[4]
Reactions of the Nitrile Group
The cyano group is not merely an electron-withdrawing group; it can be transformed into other valuable functionalities:
-
Hydrolysis: Under acidic or basic conditions, the nitrile can be hydrolyzed to a carboxylic acid or an amide.
-
Reduction: The nitrile can be reduced to a primary amine using strong reducing agents like lithium aluminum hydride (LiAlH₄).
-
Cycloaddition Reactions: The nitrile can participate in cycloaddition reactions to form various heterocyclic rings.
Reactions involving the Pyridine Ring
The pyridine nitrogen is basic and can be protonated or alkylated. The ring itself, being electron-deficient, is susceptible to nucleophilic aromatic substitution, although this can be challenging. The nitrogen atom also allows the molecule and its derivatives to act as ligands for metal ions.
Applications in Research and Development
Medicinal Chemistry: Kinase Inhibitors
The pyridine and quinoline scaffolds are prevalent in many kinase inhibitors. 2-Formylisonicotinonitrile and its derivatives are valuable starting materials for the synthesis of such compounds. For example, substituted 4-anilinoquinoline-3-carbonitriles have been developed as irreversible inhibitors of the epidermal growth factor receptor (EGFR) and human epidermal growth factor receptor-2 (HER-2) tyrosine kinases, which are important targets in cancer therapy.[5]
Diagram 2: General Structure of a Quinolone-based Kinase Inhibitor
Caption: Synthetic relationship between 2-Formylisonicotinonitrile and kinase inhibitors.
Coordination Chemistry and Materials Science
The nitrogen atom of the pyridine ring and the nitrile group can coordinate with metal ions to form a variety of metal complexes. These complexes can exhibit interesting photophysical, magnetic, and catalytic properties. The synthesis of such complexes typically involves reacting 2-Formylisonicotinonitrile or its derivatives with a metal salt in a suitable solvent.[3][6] Characterization of these complexes is carried out using techniques such as FT-IR, UV-Vis spectroscopy, and X-ray crystallography.[7]
Safety and Handling
2-Formylisonicotinonitrile is a chemical that requires careful handling in a laboratory setting.
Hazard Identification:
-
Harmful if swallowed.[1]
-
Causes skin irritation.[1]
-
Causes serious eye irritation.[1]
-
May cause respiratory irritation.[1]
Precautionary Measures:
-
Personal Protective Equipment (PPE): Wear protective gloves, clothing, eye protection, and face protection.[8]
-
Handling: Use in a well-ventilated area, preferably under a chemical fume hood. Avoid breathing dust, fumes, or vapors. Do not eat, drink, or smoke when using this product. Wash hands and any exposed skin thoroughly after handling.
-
Storage: Store in a well-ventilated place. Keep the container tightly closed. Store locked up.[8]
-
Disposal: Dispose of contents and container to an approved waste disposal plant.[8]
For comprehensive safety information, always refer to the latest Material Safety Data Sheet (MSDS) provided by the supplier.[8]
Conclusion
2-Formylisonicotinonitrile is a strategically important building block in modern organic synthesis. Its trifunctional nature provides a versatile platform for the creation of a diverse range of complex molecules with significant potential in medicinal chemistry and materials science. A thorough understanding of its physicochemical properties, reactivity, and safe handling procedures, as detailed in this guide, is paramount for any researcher aiming to exploit its full synthetic potential.
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